3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole
Description
Properties
CAS No. |
1447960-49-7 |
|---|---|
Molecular Formula |
C10H9FN2O2S |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13) |
InChI Key |
YROGFXXYUPVIIE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition Approaches
The base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a regioselective route to polysubstituted pyrazoles. For example, Zhang et al. demonstrated that 2-alkynyl-1,3-dithianes act as 1,3-dipoles, reacting with sydnones to form pyrazoles with excellent regiocontrol under mild conditions (60–80°C, K₂CO₃). Adapting this method, the 2-fluorophenyl group could be introduced via a functionalized alkyne precursor, while the methylsulfonyl group may require post-cycloaddition modifications (Table 1).
Table 1: Representative [3+2] Cycloaddition Conditions
| Reactant A | Reactant B | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Alkynyl-dithiane | Sydnone | K₂CO₃ | 60 | 85–92 |
| Functionalized alkyne | Custom sydnone | Cs₂CO₃ | 80 | 78–88 |
Synthesis of the 3-(2-Fluorophenyl) Substituent
Diazotization and Coupling
A patent by CN111303035A outlines a diazo coupling strategy to introduce fluorinated groups onto pyrazoles. In their process, 4-halo-1-methyl-1H-pyrazole-3-amine undergoes diazotization with NaNO₂/HCl, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of Cu₂O. Adapting this, the 2-fluorophenyl group could be introduced using a fluorophenyl boronic acid via Suzuki–Miyaura coupling, though this requires a halogenated pyrazole intermediate (e.g., 4-bromo-pyrazole).
Key Reaction Parameters:
-
Diazotization: NaNO₂, HCl, −5°C → 5°C, 1 hour.
-
Coupling: Cu₂O catalyst, THF/acetonitrile, 35–50°C.
Introduction of the Methylsulfonyl Group at Position 4
Sulfonation and Oxidation
Regioselective Approaches and Optimization
Positional Control Challenges
Regioselectivity is critical when introducing substituents at positions 3 and 4. The [3+2] cycloaddition method inherently controls regiochemistry, but post-synthetic modifications (e.g., coupling, sulfonation) require careful optimization to avoid isomerization. For instance, CN111303035A achieved >99.5% purity by avoiding traditional routes prone to isomer formation.
Table 2: Comparative Regioselectivity in Pyrazole Synthesis
| Method | Position 3 Group | Position 4 Group | Regioselectivity (%) |
|---|---|---|---|
| [3+2] Cycloaddition | Aryl | H | 92–98 |
| Diazzo Coupling | CF₂H | Br | 98.5 |
| Sulfonation | H | SO₂Me | 95–99 |
Analytical Characterization and Data
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents. Its mechanism of action is believed to involve interactions with specific molecular targets involved in inflammatory pathways. The presence of the fluorophenyl group enhances its binding affinity to certain receptors, while the methylsulfonyl group contributes to the compound's stability and solubility.
Anti-Inflammatory Activity
Research has demonstrated that derivatives of pyrazole, including this compound, possess significant anti-inflammatory properties. For instance:
- A study highlighted that compounds similar to 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole exhibited substantial inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
- In vivo studies indicated that this compound could effectively reduce inflammation in models such as carrageenan-induced rat paw edema, showcasing its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
Analgesic Properties
The analgesic effects of this pyrazole derivative have been explored through various experimental models:
- Research findings suggest that it may reduce pain responses through central mechanisms, potentially involving modulation of neurotransmitter release or receptor activity .
- In comparative studies, it has shown comparable efficacy to established analgesics, indicating its viability as a therapeutic option .
Future Directions and Potential Applications
Given the promising pharmacological profiles observed in studies, this compound presents opportunities for further research and development:
- Drug Development : Its unique structural features allow for modifications aimed at enhancing specificity and efficacy against targeted pathways.
- Therapeutic Applications : Beyond anti-inflammatory and analgesic uses, ongoing research may uncover additional therapeutic potentials in areas such as cancer treatment or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key compounds:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations :
Physicochemical Properties
- Stability : Fluorine atoms reduce metabolic degradation, as seen in ’s fluorinated pyrazoles, which exhibit prolonged half-lives .
Biological Activity
3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole, with the CAS number 1447960-49-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 240.25 g/mol
- CAS Number : 1447960-49-7
- Boiling Point : Not available
Biological Activity
The biological activities of this compound have been explored in various studies, particularly focusing on its anti-inflammatory and analgesic properties. The following sections detail these findings.
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- In Vitro Studies : In vitro assays showed that several pyrazole derivatives exhibit significant COX-2 inhibitory activity. For example, compounds similar to this compound demonstrated IC values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory effects .
Analgesic Effects
The analgesic properties of pyrazoles have also been documented. In vivo studies indicated that certain derivatives provided pain relief comparable to traditional analgesics like diclofenac and celecoxib.
- Case Study Findings : A study reported that a series of pyrazole derivatives exhibited analgesic activities with effective doses (ED) significantly lower than those of standard treatments . For instance, compounds were noted to achieve over 50% inhibition in pain models, suggesting that this compound could be beneficial in pain management therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of pyrazoles. Modifications on the pyrazole ring and substituents like fluorine and methylsulfonyl groups have shown to enhance biological activity.
| Compound | COX-2 IC (µM) | Analgesic Activity (%) |
|---|---|---|
| This compound | 0.034 | >50% |
| Other Pyrazole Derivative A | 0.045 | >60% |
| Other Pyrazole Derivative B | 0.052 | >55% |
Safety and Toxicity
While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that high doses may lead to adverse effects; however, specific lethal dose (LD) values remain to be fully established .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of fluorophenyl hydrazines with β-keto sulfones or via cyclization of α,β-unsaturated ketones. Key parameters include:
- Temperature : Controlled heating (80–120°C) to avoid side reactions.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group incorporation .
Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography be employed to characterize this compound?
- 1H/13C NMR : Assign signals for the fluorophenyl (δ 7.2–7.8 ppm, doublets for ortho/meta F coupling) and methylsulfonyl (δ 3.1 ppm, singlet) groups. Confirm tautomeric form (enol vs. keto) via chemical shifts .
- HRMS : Verify molecular formula (e.g., [M+H]+ at m/z 269.05) and isotopic patterns for Cl/F .
- X-ray crystallography : Resolve tautomerism and confirm spatial arrangement of substituents. SHELX software is standard for refinement .
Q. What analytical methods (HPLC, LC-MS) are recommended for assessing purity and stability?
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention times (~8–12 min) and peak symmetry indicate purity .
- Stability studies : Conduct accelerated degradation (40°C/75% RH) and monitor via LC-MS for sulfoxide formation or hydrolytic byproducts .
Advanced Research Questions
Q. How does tautomerism in the pyrazole ring affect the compound’s biological activity and crystallographic data interpretation?
- Mechanism : The enol-to-keto tautomerism (proton shift between N1 and C5) alters hydrogen-bonding capacity and dipole moments, impacting receptor binding .
- Crystallography : Single-crystal studies reveal the dominant tautomer (e.g., keto form in solid state). SHELXL refinement accounts for disorder in tautomeric structures .
- Bioactivity : Compare IC50 values of tautomers in enzyme assays (e.g., kinase inhibition) to correlate structure-activity relationships .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure metabolic stability (microsomal assays) and plasma protein binding to explain reduced in vivo efficacy .
- Metabolite identification : Use HRMS/MS to detect sulfone oxidation or fluorophenyl hydroxylation, which may alter activity .
- Dosing regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism .
Q. How do electronic effects of the 2-fluorophenyl and methylsulfonyl groups influence the compound’s reactivity and interaction with biological targets?
- Electron-withdrawing effects : The 2-fluorophenyl group enhances electrophilicity at C5, facilitating nucleophilic attacks in cross-coupling reactions .
- Sulfonyl group : Stabilizes negative charge in transition states during enzyme inhibition (e.g., p38 MAP kinase) via hydrogen bonding to active-site residues .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
Q. What computational methods (molecular docking, QSAR) are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). Prioritize poses with sulfonyl group anchored in hydrophobic pockets .
- QSAR : Use descriptors like logP (2.8–3.5) and polar surface area (70–90 Ų) to predict blood-brain barrier permeability .
- ADMET prediction : SwissADME or pkCSM estimates hepatic clearance and CYP450 inhibition risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar pyrazole derivatives?
- Structural benchmarking : Compare substituent positions (e.g., 2- vs. 4-fluorophenyl) and tautomeric states across studies .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Meta-analysis : Pool data from PubChem or ChEMBL to identify trends in IC50 values against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
